

An In-depth Technical Guide to 3-Pyridinesulfonic Acid (CAS 636-73-7)

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Compound of Interest

Compound Name: 3-Pyridinesulfonic acid

Cat. No.: B189471

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridinesulfonic acid is a heterocyclic organic compound that holds significant importance as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its unique chemical structure, combining the aromaticity of a pyridine ring with the strong acidity of a sulfonic acid group, imparts valuable reactivity and physical properties. This technical guide provides a comprehensive overview of **3-Pyridinesulfonic acid**, covering its physicochemical properties, spectral data, synthesis, analytical methods, and its pivotal role in the synthesis of the potassium-competitive acid blocker, Vonoprazan.

Physicochemical Properties

3-Pyridinesulfonic acid is a white to off-white crystalline solid that is highly soluble in water. Its high melting point is indicative of its stable ionic nature in the solid state.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₅ NO ₃ S	[1]
Molecular Weight	159.16 g/mol	[1]
Appearance	White to almost white crystalline powder	[1]
Melting Point	>300 °C	[2]
Water Solubility	Soluble	[3]
pKa	-2.30 ± 0.18 (Predicted)	
Density	1.713 g/cm ³ (Predicted)	
InChI Key	DVECLMOWYVDJRM-UHFFFAOYSA-N	[1]
SMILES	C1=CC(=CN=C1)S(=O)(=O)O	[1]

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-Pyridinesulfonic acid** in D₂O typically exhibits four distinct signals corresponding to the four protons on the pyridine ring. The electron-withdrawing effect of the sulfonic acid group significantly influences the chemical shifts of the adjacent protons.

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.9	s	
H-4	~8.6	d	~8
H-5	~7.8	dd	~8, 5
H-6	~8.8	d	~5

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Pyridinesulfonic acid** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment	Intensity	Reference(s)
3100-3000	C-H stretching (aromatic)	Medium	[4]
~1630	C=C stretching (aromatic ring)	Medium	[4]
~1250	S=O asymmetric stretching	Strong	[4]
~1035	S=O symmetric stretching	Strong	[4]
~742	C-S stretching	Medium	[4]
3000-2500	O-H stretching (broad, sulfonic acid)	Broad	

Mass Spectrometry

Electron ionization mass spectrometry of **3-Pyridinesulfonic acid** typically shows a molecular ion peak at m/z 159. The fragmentation pattern is characterized by the loss of SO₃ (80 Da) to give a prominent peak at m/z 79, corresponding to the pyridinium cation. Further fragmentation of the pyridine ring can also be observed.

Experimental Protocols

Synthesis of 3-Pyridinesulfonic Acid

A common and well-documented method for the synthesis of **3-Pyridinesulfonic acid** involves the sulfonation of pyridine.

Materials:

- Pyridine
- Fuming sulfuric acid (oleum, 20% SO₃)
- Mercuric sulfate (catalyst)
- Calcium hydroxide
- Hydrochloric acid

Procedure:

- To a reaction vessel equipped with a stirrer and a reflux condenser, add pyridine and a catalytic amount of mercuric sulfate.
- Slowly add fuming sulfuric acid to the mixture while cooling in an ice bath to control the exothermic reaction.
- After the addition is complete, heat the reaction mixture to 220-240 °C for several hours.
- Cool the reaction mixture and carefully pour it onto crushed ice.
- Neutralize the acidic solution with a slurry of calcium hydroxide. This will precipitate calcium sulfate.
- Filter off the calcium sulfate precipitate and wash it with hot water.
- Treat the filtrate with a calculated amount of hydrochloric acid to precipitate any remaining calcium as calcium chloride.
- Filter the solution again and concentrate the filtrate by evaporation to obtain crude **3-Pyridinesulfonic acid**.

- Recrystallize the crude product from water to yield pure **3-Pyridinesulfonic acid**.

HPLC Analysis of 3-Pyridinesulfonic Acid

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the analysis of **3-Pyridinesulfonic acid**.[\[3\]](#)[\[5\]](#)

Chromatographic Conditions:

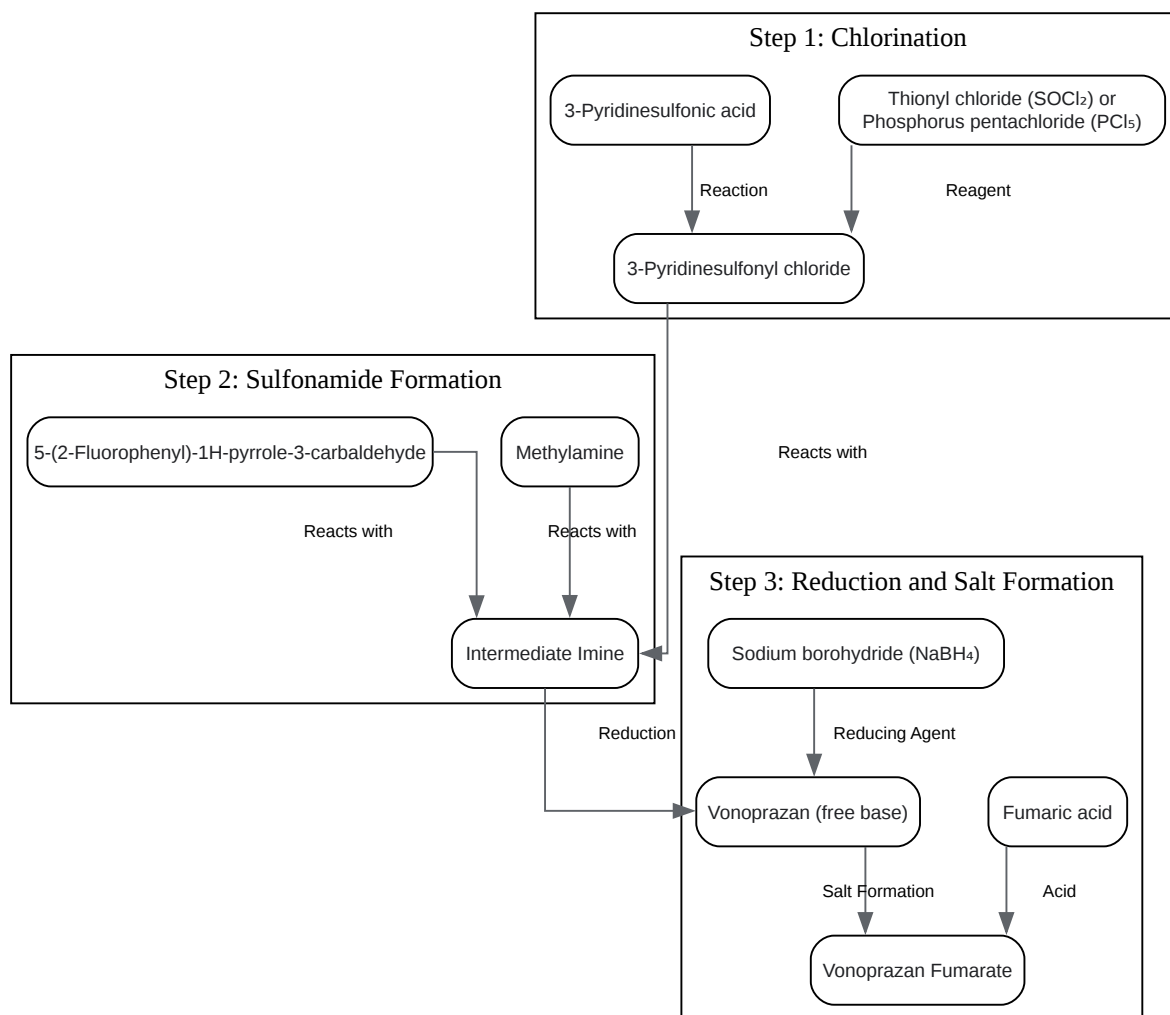
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile).[\[3\]](#) A typical starting gradient could be 95:5 (aqueous:organic), with a gradient to increase the organic phase.
- Flow Rate: 1.0 mL/min
- Detection: UV at 262 nm
- Injection Volume: 10 µL
- Column Temperature: 30 °C

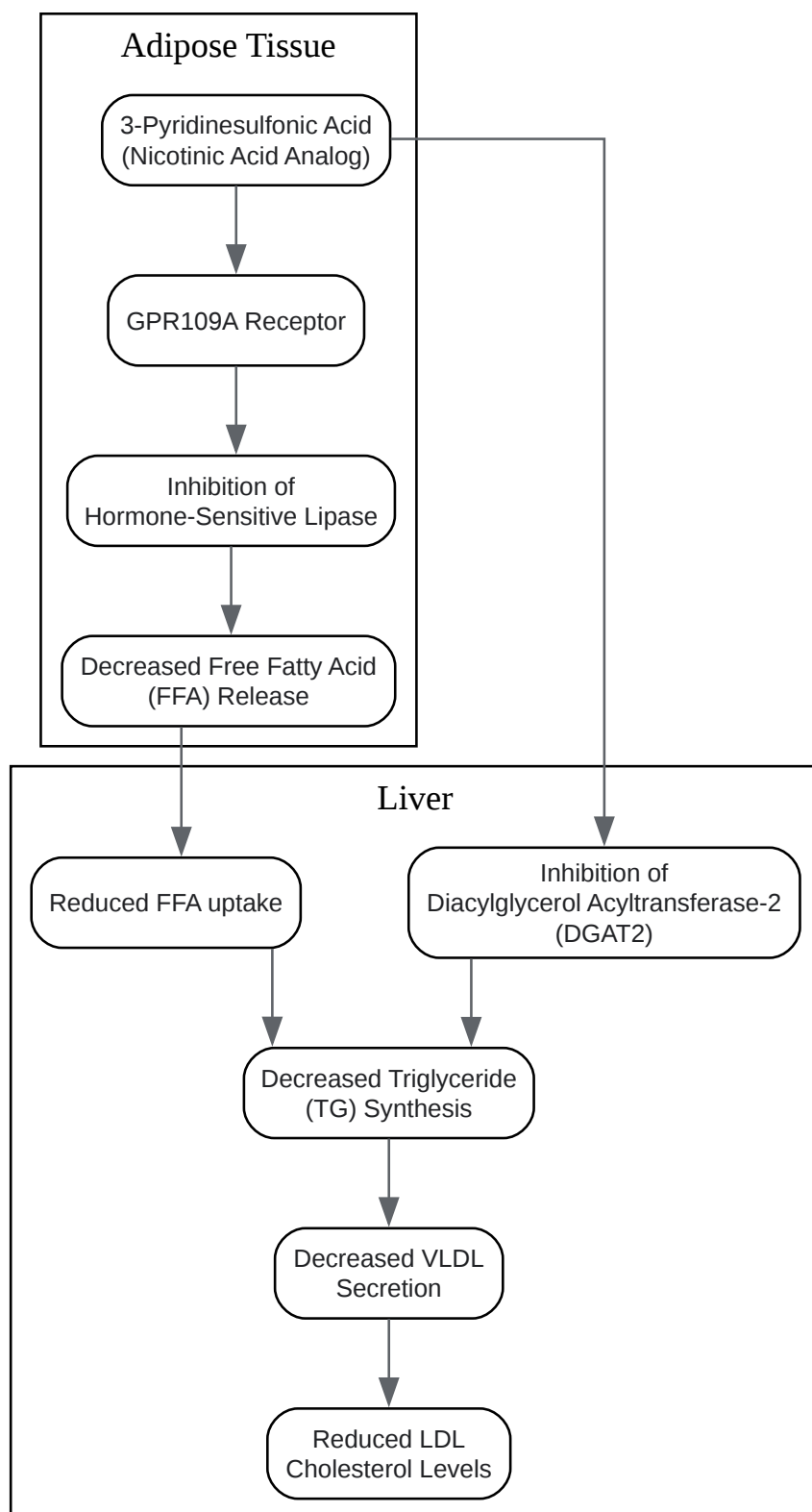
Sample Preparation: Dissolve an accurately weighed sample of **3-Pyridinesulfonic acid** in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Role in Drug Development: Synthesis of Vonoprazan

3-Pyridinesulfonic acid is a key starting material for the synthesis of Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related gastrointestinal disorders. The synthesis involves the conversion of **3-Pyridinesulfonic acid** to its more reactive sulfonyl chloride derivative.

Experimental Workflow: Synthesis of Vonoprazan from 3-Pyridinesulfonic Acid





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